3-Chloropyrazine-2-carbaldehyde
Overview
Description
3-Chloropyrazine-2-carbaldehyde is a useful research compound. Its molecular formula is C5H3ClN2O and its molecular weight is 142.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation :
- 3-Chloropyrazine-2-carbaldehyde derivatives show potential in the synthesis of various biologically active compounds. For instance, their use in the synthesis of pyrazolyl derivatives that exhibit antiviral and antibacterial properties has been explored (Shahar Yar et al., 2009).
Advanced Organic Synthesis Techniques :
- The compound plays a role in advanced synthetic techniques. For example, its analogs are used in Vilsmeier–Haack reactions for the synthesis of heterocyclic chalcones and dipyrazolopyridines, demonstrating its versatility in organic synthesis (Quiroga et al., 2010).
Material Science and Supramolecular Chemistry :
- This compound and its derivatives contribute to the development of new materials and complex molecules. Research on its reactions and the resulting products' crystal structures provide insights into molecular design and material properties (Trilleras et al., 2014).
Pharmaceutical Applications :
- Studies have been conducted on derivatives of this compound for potential pharmaceutical applications, particularly in the development of new drugs with anti-inflammatory, analgesic, and antitumor properties (Alam et al., 2013).
Antimicrobial Activity :
- There is ongoing research into the antimicrobial properties of compounds derived from this compound. These studies are crucial for developing new antimicrobial agents (Chandrashekhar et al., 2013).
Chemical Methodology Development :
- This compound is used in developing new synthetic methodologies, including microwave-assisted and ultrasonic-promoted syntheses, indicating its role in improving and innovating chemical synthesis processes (Kumar & Srivastava, 2010).
Safety and Hazards
The compound is considered hazardous and should be handled with care. It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of personal protective equipment, including gloves and eye protection, is advised. It should be used only outdoors or in a well-ventilated area .
Future Directions
Mechanism of Action
Target of Action
It’s known that pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on the degree of substitution .
Biochemical Pathways
It’s known that pyrrolopyrazine derivatives have shown activity on kinase inhibition , which could imply an impact on signal transduction pathways.
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . These properties suggest that the compound can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially affecting its bioavailability.
Result of Action
It’s known that the compound has the potential to engage with biological systems in specific, targeted manners, which could herald new eras of therapeutic intervention .
Properties
IUPAC Name |
3-chloropyrazine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVSQUNWTBLLOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591780 | |
Record name | 3-Chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121246-96-6 | |
Record name | 3-Chloropyrazine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloropyrazine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.